Menthadienyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71660-03-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |
InChI Key |
CCLNPVCMIJDJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
density |
0.964-0970 |
physical_description |
Colourless to pale yellow liquid; spearminty |
solubility |
insoluble in water; 50% soluble in heptane or triacetin Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Nomenclature and Classification of Menthadienyl Acetate Isomers
Systematic IUPAC Nomenclature of Menthadienyl Acetate (B1210297) Isomers
The systematic naming of Menthadienyl acetate isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature designates the parent hydrocarbon, in this case, a p-menthadiene, and specifies the location of the acetate group as a substituent. The positions of the double bonds within the p-menthane (B155814) ring are indicated by numerical locants. Furthermore, stereochemical descriptors such as cis, trans, (R), and (S) are used to define the spatial arrangement of substituents.
Several positional and stereoisomers of this compound have been identified. For instance, p-Mentha-1,8-dien-7-yl acetate is commonly known as perillyl acetate. nih.govnist.gov Another isomer is p-mentha-6,8-dien-2-yl acetate, also referred to as carveyl acetate. nist.govnih.gov The complexity of nomenclature increases with isomers like cis- and trans-p-mentha-1(7),8-dien-2-yl acetate, where the exocyclic double bond between positions 1 and 7 adds another layer of structural diversity. nist.gov
The following interactive data table provides the systematic IUPAC names for several this compound isomers:
| Common Name/Systematic Name | IUPAC Name | Isomer Type |
| Perillyl acetate | (4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acetate | Positional Isomer |
| Carvyl acetate | (2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl) acetate | Positional and Stereoisomer |
| cis-p-Mentha-1(7),8-dien-2-yl acetate | [(1S,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexyl] acetate | Stereoisomer (cis) |
| trans-Carveyl acetate | (1R,5R)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-yl acetate | Stereoisomer (trans) |
| 1,8-p-Menthadien-9-yl acetate | 2-(4-methylcyclohex-3-en-1-yl)prop-1-en-1-yl acetate | Positional Isomer |
| p-Mentha-2,8-dien-1-yl acetate | 1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-yl acetate | Positional Isomer |
| (±)-p-Mentha-1,8-dien-10-yl acetate | 2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-yl acetate | Positional Isomer |
Chemo-taxonomic Classification within Menthane Monoterpenoids
Menthadienyl acetates belong to the broad class of menthane monoterpenoids. These compounds are derived from a p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl or isopropenyl group at positions 1 and 4, respectively. The biosynthesis of these monoterpenoids in plants typically originates from geranyl pyrophosphate.
The distribution of specific this compound isomers can have chemo-taxonomic significance, aiding in the classification and differentiation of plant species. For example, various isomers of menthadienol, the alcohol precursor to this compound, are found in the essential oils of plants from the Cymbopogon genus. Dihydrocarvyl acetate, another related compound, has been reported in Mentha pulegium and Daucus carota. nih.gov The presence and relative abundance of these and other menthane monoterpenoids contribute to the characteristic aroma and flavor profiles of these plants and can be used as markers for their botanical origin.
Menthane monoterpenoids, including their acetate esters, are prevalent in various plant families such as Lamiaceae (e.g., mints), Rutaceae (e.g., citrus fruits), and Apiaceae. nih.gov The specific enzymatic pathways within a plant species determine the types of menthane derivatives that are synthesized, leading to a diverse array of compounds that can be characteristic of a particular genus or species.
Structural Isomerism and Stereochemical Considerations of this compound Compounds
The structural diversity of this compound arises from both structural isomerism and stereoisomerism.
Structural Isomerism:
Structural isomers have the same molecular formula (C₁₂H₁₈O₂) but differ in the connectivity of their atoms. In the context of this compound, this primarily manifests as positional isomerism. This can involve:
Position of the double bonds: The two double bonds in the p-menthadiene skeleton can be located in various positions within the six-membered ring and the isopropenyl group.
Position of the acetate group: The acetate substituent can be attached to different carbon atoms of the p-menthane skeleton.
For instance, perillyl acetate (p-mentha-1,8-dien-7-yl acetate) has the acetate group on the methyl group attached to the ring, while carveyl acetate (p-mentha-6,8-dien-2-yl acetate) has the acetate group directly on the cyclohexane ring. nist.govnist.gov
Stereochemical Considerations:
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound, this includes:
Cis-trans isomerism (Geometric Isomerism): This occurs due to the restricted rotation around the carbon-carbon single bonds in the substituted cyclohexane ring. The relative orientation of the substituents on the ring determines whether the isomer is cis (on the same side) or trans (on opposite sides). For example, cis- and trans-carveyl acetate are known diastereomers. nist.gov
Enantiomerism (Optical Isomerism): The presence of chiral centers (carbon atoms bonded to four different groups) in the this compound molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. For example, both (+)- and (-)-carveol (B6331534) exist, and their corresponding acetates would be enantiomers. sigmaaldrich.com The specific rotation of plane-polarized light in opposite directions is a key characteristic of enantiomers.
The interplay of these isomeric forms contributes to the vast chemical diversity observed in the this compound family, with each unique isomer potentially exhibiting distinct biological and sensory properties.
Natural Occurrence and Biosynthesis of Menthadienyl Acetate
Occurrence in Plant Species
Menthadienyl acetate (B1210297) has been identified as a volatile component in several plant species, contributing to their characteristic aromas. Its presence is particularly noted in the essential oils of the Zanthoxylum genus, various citrus fruits, and Thymus vulgaris.
The Zanthoxylum genus, which includes the well-known Sichuan pepper, is recognized for its unique and pungent flavor profile. Chemical analyses of the essential oils from this genus have revealed the presence of menthadienyl acetate among a diverse array of volatile compounds. Specifically, p-1,8-Menthadienyl-7-acetate has been identified in the pericarps of Zanthoxylum bungeanum. nih.gov The essential oils of Zanthoxylum species are complex, with other major components often including linalool, limonene (B3431351), sabinene, and geranyl acetate, depending on the specific species and cultivar. researchgate.netscentree.cokoreascience.krnih.gov The aromatic profile of Sichuan pepper is influenced by this complex mixture, with notes described as citrus, pine, and floral. fragrantica.comk-state.edu
Table 1: Selected Volatile Compounds Identified in Zanthoxylum Species
| Compound | Z. bungeanum | Z. schinifolium | Z. piperitum | Z. armatum |
| p-Menthadienyl acetate | X nih.gov | |||
| Linalool | X researchgate.net | X nih.gov | X researchgate.net | |
| Limonene | X researchgate.net | X koreascience.kr | X researchgate.net | |
| Sabinene | X nih.gov | |||
| Geranyl acetate | X nih.gov | X koreascience.kr | ||
| Citronellal | X nih.gov | X koreascience.kr | ||
| β-Phellandrene | X scentree.co | |||
| Bornyl acetate | X researchgate.net |
Note: "X" indicates the presence of the compound in the specified species based on available research.
Thymus vulgaris, commonly known as thyme, exhibits significant chemical polymorphism, resulting in various chemotypes based on the dominant volatile compounds in its essential oil. nih.gov While major components typically include thymol (B1683141), carvacrol (B1668589), p-cymene, and γ-terpinene, more detailed analyses have identified this compound as a minor constituent. nih.govmdpi.comnih.govnih.gov In one study of T. vulgaris essential oils from different geographical locations, cis-p-menthadienyl acetate was detected at concentrations of 0.19% and 4.75% in two different samples, while trans-p-menthadienyl acetate was found at 0.05% in one sample. nih.gov
Table 2: Percentage Composition of Selected this compound Isomers in Thymus vulgaris Essential Oil Samples
| Compound | Sample 1 (%) | Sample 2 (%) |
| cis-p-Menthadienyl acetate | 0.19 nih.gov | 4.75 nih.gov |
| trans-p-Menthadienyl acetate | 0.05 nih.gov | - |
Source: Adapted from a 2016 study on T. vulgaris essential oils from various geographical locations. nih.gov
Occurrence in Non-Plant Organisms
The presence of this compound is not limited to the plant kingdom. It has also been characterized in the chemical secretions of certain arthropods.
An interesting occurrence of menthane monoterpenoids has been documented in the oil gland secretions of adult oribatid mites of the species Nothrus palustris. researchgate.netnih.gov These mites exhibit a phenomenon known as juvenile-adult polymorphism in their chemical secretions. researchgate.netnih.gov While juvenile mites primarily secrete geranial, which acts as an alarm pheromone, the chemical profile of adult secretions is distinctly different. researchgate.netbioone.org
Re-analysis of the adult secretions identified p-menthane (B155814) monoterpenoids as major components. researchgate.netnih.gov Specifically, two isomers of p-1,8-menthadien-5-yl formate (B1220265) were the most abundant compounds, making up approximately 75% of the secretion. researchgate.netresearchgate.net Although the primary compounds were formates, other related p-menthane derivatives, including acetates, were also identified as minor or trace components in the complex mixture. researchgate.net
Biosynthetic Pathways of this compound and Related Monoterpenoids
Monoterpenoids, including p-menthane derivatives like this compound, are synthesized via the isoprenoid pathway. In plants, the initial steps occur in the plastids through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. csic.esresearchgate.netnih.gov
The biosynthesis begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). acs.org A key enzyme, geranyl diphosphate synthase (GPPS), catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes. acs.orgoup.compnas.org
From GPP, the pathway to p-menthane monoterpenoids involves a critical cyclization step. nih.gov An enzyme known as a monoterpene synthase, such as limonene synthase, converts the linear GPP into a cyclic monoterpene, commonly limonene. nih.govresearchgate.netosti.gov Limonene is a pivotal intermediate in the formation of a wide array of oxygenated p-menthane monoterpenes. csic.esosti.gov
Following the formation of the cyclic limonene backbone, a series of hydroxylation, oxidation, and reduction reactions, catalyzed by enzymes like cytochrome P450 monooxygenases and dehydrogenases, modify the structure to create the diverse range of p-menthane derivatives. nih.govresearchgate.net The formation of this compound would involve a final acetylation step, where an acetyl group is transferred to a hydroxylated p-menthadiene precursor, such as a menthadienol.
In the case of the oribatid mite Nothrus palustris, it is hypothesized that the biosynthesis of both the juvenile (geranial) and adult (p-menthanes) compounds also proceeds from GPP. researchgate.netnih.gov A metabolic split at the level of GPP is proposed, leading to the production of the acyclic geranial in juveniles and the cyclized p-menthane structures in adults. researchgate.netnih.gov
Mevalonate (B85504) Pathway as a Foundation for Isoprenoid Biosynthesis
The biosynthesis of all isoprenoids, including this compound, begins with fundamental carbon building blocks derived from primary metabolism. The mevalonate (MVA) pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is a critical metabolic route found in eukaryotes, archaea, and some bacteria. researchgate.net This pathway commences with acetyl-CoA, a central molecule in cellular metabolism. vulcanchem.comresearchgate.net
The initial steps of the MVA pathway involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). oup.com This is followed by the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into the two key five-carbon isomers that are the universal precursors for all isoprenoids. researchgate.netnih.gov In higher plants, the MVA pathway operates in the cytosol, providing the precursors for sesquiterpenes, triterpenes, and sterols, while a separate pathway, the methylerythritol phosphate (B84403) (MEP) pathway, operates in the plastids to produce precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net
Involvement of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) in Monoterpene Anabolism
The MVA and MEP pathways converge on the production of two essential five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com These two molecules are the fundamental units for the construction of all terpenoid compounds. frontiersin.org The isomerization of IPP to DMAPP is a crucial step, catalyzed by the enzyme IPP isomerase. nih.gov
Monoterpene biosynthesis is initiated by the condensation of one molecule of DMAPP with one molecule of IPP. pageplace.de This head-to-tail condensation reaction is catalyzed by a class of enzymes known as prenyltransferases, specifically geranyl diphosphate synthase (GPPS), to form the C10 intermediate, geranyl diphosphate (GPP). nih.govecfr.gov GPP is the direct precursor to all monoterpenes, including the menthane series to which this compound belongs. d-nb.info The availability and ratio of IPP and DMAPP are critical regulatory points in the biosynthesis of monoterpenes. nih.gov
Enzymatic Steps in Menthane Monoterpenoid Formation (e.g., Geranyl Diphosphate Cyclization)
The formation of the characteristic cyclic structure of menthane monoterpenoids begins with the cyclization of the linear precursor, geranyl diphosphate (GPP). This crucial step is catalyzed by a diverse group of enzymes known as monoterpene synthases. In the biosynthesis of many p-menthane monoterpenes, GPP is first cyclized to form limonene. future4200.com For instance, in Mentha species (mints), the enzyme limonene synthase catalyzes the conversion of GPP to (-)-limonene. nih.govnih.gov
Following the formation of the limonene backbone, a series of functionalization reactions, including hydroxylations, dehydrogenations, and reductions, occur to produce the vast array of menthane monoterpenoids. future4200.com Isotopic labeling studies have suggested that the diene system found in this compound originates from the dehydrogenation of limonene precursors. vulcanchem.com The direct precursor alcohol to this compound is p-menthadienol. vulcanchem.com The biosynthesis of various p-menthadienol isomers has been noted in plants such as Elyonurus hensii. nih.govnih.gov The final step in the formation of this compound is the enzymatic acetylation of p-menthadienol. vulcanchem.com This reaction is catalyzed by an alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of p-menthadienol. vulcanchem.com
Contributions of the Acetate Pathway to Secondary Metabolite Biogenesis
The acetate pathway, also referred to as the polyketide pathway, is a fundamental biosynthetic route that utilizes acetyl-CoA to produce a wide range of secondary metabolites, including fatty acids and polyketides. diva-portal.org While the mevalonate pathway uses acetyl-CoA to build isoprenoids through five-carbon intermediates, the acetate-malonate pathway involves the sequential condensation of two-carbon units, typically from malonyl-CoA (derived from acetyl-CoA), to form long-chain fatty acids and polyketides. researchgate.net
Biotransformation Pathways of Related Acetate Esters in Biological Systems
The formation and modification of acetate esters are common biochemical reactions in various organisms. In plants, alcohol acyltransferases (AATs) are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. frontiersin.org For example, the biosynthesis of geranyl acetate in strawberry and other plants is catalyzed by AATs that use geraniol (B1671447) and acetyl-CoA as substrates. d-nb.info These enzymes often exhibit broad substrate specificity, being able to acetylate a range of alcohols. frontiersin.org
In addition to synthesis, the biotransformation of terpene acetates can also occur. Microorganisms, including yeasts and bacteria, are capable of both synthesizing and hydrolyzing acetate esters. For instance, some brewing yeasts can produce acetate esters of monoterpene alcohols like geraniol and citronellol (B86348) during fermentation. oup.com Conversely, enzymatic hydrolysis of acetate esters back to their corresponding alcohols is also a known biological process. The biotransformation of terpene acetates can also involve hydroxylations and other oxidative reactions, leading to a diversity of related compounds. nih.govtandfonline.com For example, the microbial transformation of β-amyrin acetate can result in deacetylation and hydroxylation. tandfonline.com
Interactive Data Table: Key Research Findings on this compound and Related Biosynthesis
| Finding | Organism/System | Key Enzyme/Pathway | Description | Reference |
| Natural Occurrence and Biosynthesis | Plants | Alcohol Acetyltransferase | This compound is formed by the enzymatic acetylation of p-menthadienol. The diene system is suggested to originate from the dehydrogenation of limonene precursors. | vulcanchem.com |
| Foundation of Isoprenoid Biosynthesis | Eukaryotes, Archaea, some Bacteria | Mevalonate (MVA) Pathway | This pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of isoprenoids. | researchgate.netmdpi.com |
| Monoterpene Precursor Formation | Plants | Geranyl Diphosphate Synthase (GPPS) | Catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the precursor to monoterpenes. | nih.govecfr.gov |
| Menthane Monoterpenoid Formation | Mentha species | Limonene Synthase | Cyclizes GPP to form (-)-limonene, a key intermediate in the biosynthesis of p-menthane monoterpenoids. | nih.govnih.gov |
| Acetate Ester Formation | Saccharomyces cerevisiae (yeast) | Alcohol Acetyltransferase (AAT) | Can produce acetate esters of monoterpene alcohols such as geraniol and citronellol during fermentation. | oup.com |
| Biotransformation of Terpene Acetates | Rhodobacter sphaeroides (bacteria) | Hydrolases, Oxygenases | Can deacetylate and hydroxylate terpene acetates like β-amyrin acetate. | tandfonline.com |
| Acetate Pathway in Secondary Metabolism | Plants | Acetate-Malonate Pathway | Utilizes acetyl-CoA for the synthesis of fatty acids and polyketides, and provides the acetyl group for ester formation. | researchgate.netdiva-portal.org |
Chemical Synthesis Strategies for Menthadienyl Acetate
Laboratory Synthesis Methods for Menthadienyl Acetate (B1210297) and Its Structural Analogs
Conventional laboratory synthesis of menthadienyl acetate typically involves the esterification of p-menthadienol with an acetylating agent. A common method is the acid-catalyzed reaction with acetic anhydride. Research has shown that using 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (B109758) at room temperature can achieve a yield of 89%. vulcanchem.com The kinetics of this reaction have been determined to be second-order with respect to both the alcohol and the anhydride, with a calculated activation energy of 58 kJ/mol. vulcanchem.com
Structural analogs of this compound can also be synthesized using similar esterification protocols. For instance, isoamyl acetate, another flavor agent, is prepared by the esterification of isoamyl alcohol with acetic acid or by reacting pentyl alcohol with sodium acetate in the presence of sulfuric acid. nih.gov The synthesis of various terpenoid esters often employs standard esterification techniques, which can be adapted for producing a range of this compound analogs by varying the starting alcohol or the acyl donor.
Table 1: Comparison of Laboratory Synthesis Methods for this compound and Analogs
| Method | Reactants | Catalyst/Conditions | Yield | Reference |
| This compound Synthesis | p-Menthadienol, Acetic Anhydride | 4-(Dimethylamino)pyridine (DMAP), Dichloromethane, 25°C | 89% | vulcanchem.com |
| Isoamyl Acetate Synthesis | Isoamyl Alcohol, Acetic Acid | Not specified | Not specified | nih.gov |
| Isoamyl Acetate Synthesis | Pentyl Alcohol, Sodium Acetate | Sulfuric Acid | Not specified | nih.gov |
Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, such as enzymes. mdpi.com This approach is particularly valuable for producing specific isomers of chiral compounds like this compound. Lipases are commonly employed biocatalysts for the acylation of alcohols due to their stability and broad substrate tolerance. nih.gov
The chemoenzymatic synthesis of this compound can be achieved through the lipase-mediated acylation of the corresponding menthadienol. This method offers high regioselectivity and stereoselectivity, which is often difficult to achieve with purely chemical methods. For example, lipase (B570770) PS-mediated resolution has been successfully used in the synthesis of enantiomerically pure cyclogeraniol derivatives, a process that involves selective acylation. mdpi.com Similar strategies can be applied to the synthesis of this compound isomers. The use of whole-cell biocatalysts, such as Gluconobacter oxydans or Komagataella pastoris, can also be employed for the oxidation of alcohols to aldehydes, which can then undergo further chemical transformations in a one-pot process. chemrxiv.org
Recent advancements in chemoenzymatic synthesis include the use of immobilized enzymes, which enhances their stability and allows for easier separation and reuse. worktribe.com This approach has been applied to the synthesis of various complex molecules, demonstrating the potential for developing sustainable and efficient processes for producing compounds like this compound. mdpi.comchemrxiv.org
Regio- and Stereoselective Synthesis of this compound Isomers
The synthesis of specific regio- and stereoisomers of this compound is crucial as different isomers can exhibit distinct properties. This compound possesses multiple isomers, including ortho-, meta-, and para-isomers, with the para-isomer being the most common. vulcanchem.com The presence of double bonds and a chiral center further increases the number of possible stereoisomers. google.com
Regioselective synthesis aims to control the position of the acetate group on the menthadiene skeleton. This can be influenced by the choice of catalyst and reaction conditions. For instance, in the synthesis of cannabinoquinones, the order of methylation and oxidation steps can lead to the formation of different regioisomers. nih.gov Similar principles can be applied to direct the acetylation to a specific hydroxyl group in a menthadienediol precursor.
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. This is often achieved using chiral catalysts or biocatalysts. Lipase-mediated kinetic resolution is a powerful technique for separating enantiomers of chiral alcohols by selectively acylating one enantiomer, leaving the other unreacted. mdpi.com This method has been used to prepare enantiomerically pure isomers of related terpenoids. mdpi.com Furthermore, biocatalytic reductions of ketones using enzymes like ketoreductases (KREDs) can produce chiral alcohols with high enantiomeric excess, which can then be esterified to yield the desired stereoisomer of this compound. nih.govosu.edu The development of stereoselective methods is essential for accessing specific isomers of this compound for various applications. researchgate.net
Biological and Ecological Roles of Menthadienyl Acetate
Intracellular Biological Functions of Menthadienyl Acetate (B1210297)
While extensive, direct experimental research on the specific intracellular functions of menthadienyl acetate is limited, its classification as a menthane monoterpenoid and a lipid-like molecule allows for predicted roles based on its physicochemical properties and the known functions of related compounds. foodb.cahmdb.ca It is characterized as a member of the menthane monoterpenoid family, which has a structure based on a p-menthane (B155814) backbone. foodb.ca Its poor solubility in water and predicted high logP value suggest it is primarily located within cellular membranes. foodb.ca
Role in Lipid Transport and Metabolism
As a lipid-like molecule, this compound is associated with biochemical processes including lipid transport and metabolism. foodb.ca The acetate functional group is fundamental to the acetate pathway, a core biosynthetic route for producing fatty acids and polyketides from acetyl-CoA. wikipedia.org This pathway is crucial for building essential cellular components like membrane lipids. wikipedia.org While direct evidence for this compound's participation is not specified, its structural relation to the acetate pathway suggests a potential, though likely indirect, involvement in the broader context of lipid metabolism. foodb.cawikipedia.org Studies on acetate in general have shown it can influence lipid metabolism in various tissues, contributing to processes like the suppression of lipogenesis and the reduction of lipid accumulation. nih.gov
Contribution to Fatty Acid Metabolism
This compound is biochemically linked to fatty acid metabolism. foodb.ca The fundamental building block of this process is acetyl-CoA, which is central to the acetate pathway that synthesizes fatty acids. wikipedia.org The metabolism of short-chain fatty acids like acetate can regulate whole-body energy homeostasis and limit the ectopic accumulation of lipids. jofem.org While the direct conversion or specific role of the this compound molecule in fatty acid chains is not detailed, its classification places it within the sphere of compounds related to these metabolic activities. foodb.cahmdb.ca
Membrane Stabilization Mechanisms
This compound is predicted to function as a membrane stabilizer. foodb.ca Its lipophilic nature, predicted from its logP value, indicates a high affinity for the lipid bilayer of cell membranes. foodb.cahmdb.ca Lipophilic molecules can intercalate into the membrane, influencing its fluidity and stability. Cannabinoids, another class of lipophilic terpenoid compounds, are known to act as ligands for membrane receptors, demonstrating how such molecules can integrate into and affect membrane functions. yosan.edu This integration can help maintain the structural integrity of the membrane, a crucial factor for cellular signaling and transport. foodb.ca
Ecological Interactions Mediated by this compound
This compound plays a more clearly defined role in ecology, acting as a semiochemical—a chemical substance that carries information between organisms. europa.eu It is a volatile organic compound (VOC) produced by various plants and is involved in the complex chemical language that governs interactions between plants and insects. unav.edujse.ac.cn
Plant-Insect Chemical Communication and Volatile Organic Compound (VOC) Signaling
As a VOC, this compound is released by plants into the environment, contributing to the plant's scent profile. jse.ac.cnfrontiersin.org These chemical signals are central to communication, mediating interactions such as attracting pollinators or the natural enemies of herbivores. researchgate.netlandcareresearch.co.nz The release of specific VOCs can be induced by factors like herbivory, which in turn can attract predatory or parasitic organisms that help control the attacking pest. researchgate.netmdpi.com For instance, related acetate-containing monoterpenoids, such as linalyl acetate and geranyl acetate, are known components of essential oils that can act as insect repellents or attractants, showcasing the diverse signaling roles of this class of compounds. conicet.gov.arnih.govresearchgate.net The blend of VOCs, including compounds like this compound, provides crucial information that insects use to locate hosts or avoid threats. unav.edulandcareresearch.co.nz
Involvement in Plant Defense Mechanisms and Herbivore Deterrence
Plants employ a variety of chemical defenses against herbivores, and VOCs are a key part of this arsenal. nih.gov These defenses can be either direct, by repelling or intoxicating herbivores, or indirect, by attracting predators of the herbivores. researchgate.netnih.gov this compound is produced by several plant species, including those in the Mentha (mint) genus, which are well-known for their insect-repellent properties. scienceopen.comnih.gov Essential oils from Mentha species, which contain a complex mixture of monoterpenoids including various acetates, have demonstrated significant insecticidal and repellent activities against a range of agricultural and storage pests. scienceopen.commdpi.com For example, studies on related compounds like menthyl acetate have confirmed their repellent effect on insects such as the bloodsucking bug Rhodnius prolixus. conicet.gov.arnih.gov The production of these compounds can be induced or increased in response to herbivore damage, acting as a dynamic defense mechanism. mdpi.comtus.ac.jp
Data Tables
Table 1: Documented and Predicted Biological Roles of this compound
| Biological Process Category | Specific Role/Process | Type of Evidence | Source Citation |
| Intracellular Functions | Lipid Transport | Predicted/Biochemical Association | foodb.ca |
| Lipid Metabolism | Predicted/Biochemical Association | foodb.ca | |
| Fatty Acid Metabolism | Predicted/Biochemical Association | foodb.ca | |
| Membrane Stabilizer | Predicted | foodb.ca | |
| Ecological Interactions | Plant-Insect Communication | Documented (as a VOC) | unav.edujse.ac.cn |
| Plant Defense | Documented (as component of essential oils) | nih.govscienceopen.com | |
| Herbivore Deterrence | Inferred from related compounds | conicet.gov.arnih.govmdpi.com |
Table 2: this compound in Plant-Insect Interactions
| Interaction Type | Mechanism | Compound Class | Example Organisms Involved | Source Citation |
| Indirect Defense | Attraction of Natural Enemies | Volatile Organic Compound (VOC) | Plants, Herbivorous Insects, Predatory/Parasitic Insects | researchgate.netmdpi.com |
| Direct Defense | Repellency / Insecticidal Activity | Menthane Monoterpenoid / Essential Oil Component | Mentha species (Mint), Rhodnius prolixus (Kissing Bug), Stored Product Pests | conicet.gov.arnih.govscienceopen.com |
| Signaling | Host Location / Chemical Cue | Volatile Organic Compound (VOC) | Various Plants and Insects | unav.edulandcareresearch.co.nz |
Chemoecological Significance in Terrestrial Ecosystems
This compound has been identified as a naturally occurring volatile compound in a variety of plants. Its presence in the essential oils of species such as spearmint (Mentha spicata), rosemary (Rosmarinus officinalis), and peppermint (Mentha x piperita L.) suggests a potential role in the plant's chemical ecology. neist.res.indergipark.org.trresearchgate.net Volatile organic compounds in plants are crucial for their interactions with the environment, serving as defense mechanisms against herbivores or as attractants for pollinators and seed dispersers.
Research on the essential oil of Ledum groenlandicum (Labrador tea) has also identified p-mentha-1,8(10)-dien-9-yl esters as uncommon constituents. The variation of this compound in different samples suggests that its production may be influenced by environmental or genetic factors, which is a common characteristic of ecologically significant compounds.
While the direct chemoecological functions of this compound are not extensively detailed in the available research, the roles of other closely related monoterpenoids have been studied. For instance, monoterpenes in general are known to be involved in plant defense against biotic and abiotic stresses. mdpi.com They can act as toxins or deterrents to herbivores and pathogens. However, specific studies quantifying the defensive or attractive properties of this compound are not prominently featured in the searched literature.
Role in Inter-organismal Chemical Ecology
The role of this compound as a semiochemical—a chemical substance that carries a message for inter-organismal communication—is an area that warrants further investigation. The Pherobase, a database of insect pheromones and semiochemicals, lists "4-Mentha-1,8-dien-7-yl acetate" as a semiochemical, indicating its potential involvement in insect communication. pherobase.compherobase.com
A significant finding in this context is the identification of a structurally related alcohol, p-mentha-1,3-dien-9-ol, as an aggregation-sex pheromone for certain species of longhorn beetles (Cerambycidae). This suggests that this compound could potentially serve as a precursor or a component of a pheromone blend in some insects. The transformation of such compounds within insects can lead to the production of active semiochemicals. mdpi.com
The biotransformation of monoterpenes by insects is a known phenomenon. Insects can metabolize plant-derived monoterpenes to either detoxify them or to produce their own pheromones. mdpi.com Given that this compound is a constituent of various plants, it is plausible that insects feeding on these plants could sequester and modify this compound for their own communicative purposes. However, direct evidence from the conducted searches to confirm that this compound itself is a pheromone or allomone is not available.
Advanced Analytical Methodologies for Menthadienyl Acetate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of menthadienyl acetate (B1210297), enabling its separation from other volatile and non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Chiral Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like menthadienyl acetate. nih.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. For instance, GC-MS analysis of this compound reveals a retention index (RI) of 1763 on a polar DB-Wax column. vulcanchem.com
A critical aspect of this compound analysis is distinguishing between its different stereoisomers, as enantiomeric composition significantly impacts its sensory properties. gcms.cz Chiral gas chromatography, which employs a chiral stationary phase, is indispensable for this purpose. gcms.cz Derivatized cyclodextrins are commonly used as chiral selectors in these columns. gcms.czchromtech.net.au Techniques like two-dimensional gas chromatography (GCxGC) can further enhance separation by using a chiral column in the first dimension and an achiral column in the second, resolving co-eluting compounds that might interfere with accurate enantiomeric ratio determination. gcms.cz This is particularly important in complex mixtures like peppermint oil, where (+)-menthol can co-elute with menthyl acetate on some chiral columns. gcms.cz The use of tandem mass spectrometry (GC-MS/MS) can further improve sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in various matrices, including breath samples. nih.gov
| Parameter | Description | Common Values/Columns | Reference |
|---|---|---|---|
| Column Type (Standard GC) | Separates based on boiling point and polarity. | DB-Wax (polar) | vulcanchem.com |
| Retention Index (RI) | A standardized measure of a compound's retention time. | 1763 on DB-Wax | vulcanchem.com |
| Chiral Column Phases | Stationary phases designed to separate enantiomers. | Derivatized cyclodextrins (e.g., Rt-BetaDEXsm, RT-βDEXsm) | gcms.czchromtech.net.au |
| Advanced GC Techniques | Enhances separation of complex mixtures. | Two-Dimensional Gas Chromatography (GCxGC) | gcms.cz |
| Detector | Identifies and quantifies separated compounds. | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) for Acetate Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase to separate components of a mixture. globalresearchonline.net While GC-MS is ideal for volatile compounds, HPLC is well-suited for the analysis of non-volatile or thermally unstable compounds. mdpi.com In the context of acetate compounds, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), can be used for their identification and quantification. academicjournals.org
Reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode of operation. mdpi.comacademicjournals.org The separation is based on the differential partitioning of the analytes between the two phases. globalresearchonline.net The choice of detector is crucial; UV-Vis detectors are widely used, but they can only detect compounds that absorb UV light. globalresearchonline.net For more comprehensive analysis, coupling HPLC with a mass spectrometer provides detailed structural information and enhances sensitivity. academicjournals.org Ultra-high performance liquid chromatography (UHPLC), which uses smaller particle sizes in the column, offers faster analysis times and improved resolution. mdpi.com
| Parameter | Description | Typical Conditions | Reference |
|---|---|---|---|
| Technique | A powerful separation method for non-volatile compounds. | High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC) | globalresearchonline.netmdpi.com |
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (Reversed-Phase) | mdpi.comacademicjournals.org |
| Mobile Phase | The liquid that carries the sample through the column. | Gradient of water and acetonitrile (B52724) with formic acid | mdpi.comacademicjournals.org |
| Detector | Detects the separated compounds as they elute from the column. | UV-Vis, Mass Spectrometry (MS) | globalresearchonline.netacademicjournals.org |
Thin-Layer Chromatography (TLC) Applications for this compound Detection
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. wisc.edublogspot.com It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, which is a solvent or solvent mixture. wisc.edu The separation is based on the principle of adsorption, where compounds move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. umlub.pl
For the detection of this compound, TLC can be used as a preliminary screening method to identify its presence in a sample. researchgate.net The position of the spot corresponding to this compound, characterized by its retardation factor (Rf) value, can be compared to that of a standard. umlub.pl While TLC is primarily a qualitative tool, quantitative analysis is also possible through techniques like densitometry.
Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, characteristic signals in the ¹H NMR spectrum include a peak for the acetyl methyl group at approximately δ 2.05 ppm and signals for the olefinic protons between δ 5.3–5.5 ppm. vulcanchem.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows a strong absorbance band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. jocpr.com The presence of unsaturated groups in a molecule leads to characteristic absorption peaks in the UV-Vis spectrum. jocpr.comnihs.go.jp For complex mixtures, however, assigning specific peaks to individual components can be challenging. jocpr.com
| Spectroscopic Technique | Key Finding | Characteristic Value/Range | Reference |
|---|---|---|---|
| ¹H NMR | Identifies proton environments in the molecule. | Acetyl methyl group at δ 2.05 ppm; Olefinic protons at δ 5.3–5.5 ppm | vulcanchem.com |
| IR Spectroscopy | Detects functional groups. | Strong C=O stretch at 1740 cm⁻¹ | vulcanchem.com |
| UV-Vis Spectroscopy | Indicates the presence of unsaturated groups. | Absorption peaks in the 200-400 nm range | jocpr.com |
Advanced Extraction and Sample Preparation Techniques for Complex Matrices
The accurate analysis of this compound often requires its extraction from complex sample matrices, such as plant material or consumer products. nih.gov The choice of extraction method is critical to ensure high recovery and a clean extract, free from interfering substances. thermofisher.com
Traditional methods like solvent extraction with ethyl acetate are commonly used. au.dk However, more advanced techniques have been developed to improve efficiency and selectivity. Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are powerful methods for extracting compounds from solid and semi-solid samples. chromatographyonline.com For liquid samples, solid-phase extraction (SPE) is a widely used cleanup technique to remove matrix interferences before chromatographic analysis. chromatographyonline.com Needle trap micro-extraction is a more recent development that offers a rapid and sensitive method for extracting volatile compounds from samples like breath. nih.gov The optimization of extraction parameters, such as solvent choice, temperature, and time, is crucial for achieving the best results. thermofisher.com
Theoretical and Computational Investigations of Menthadienyl Acetate
Molecular Modeling and Simulation of Menthadienyl Acetate (B1210297) Conformations and Dynamics
Molecular modeling and simulation are powerful techniques used to explore the three-dimensional structures and dynamic behaviors of molecules. researchgate.netscifiniti.com For a flexible molecule like menthadienyl acetate, which possesses a cyclohexane (B81311) ring and an acetate group, understanding its various possible conformations is crucial to understanding its properties. vulcanchem.com
Recent studies have utilized molecular modeling to investigate the interactions of similar terpenoid compounds. For instance, molecular modeling has been used to study the interaction of inulin (B196767) with various inflammatory proteins, providing insights into its potential biological activities. nih.gov While specific MD simulation data for this compound is not abundant in publicly available literature, the principles of these studies on related molecules can be directly applied.
Table 1: Predicted Conformational Data for p-Menthadienyl Acetate
| Parameter | Value | Method |
| Most Stable Ring Conformation | Chair | Molecular Mechanics |
| Dihedral Angle (C1-C2-O-C=O) | ~175° (anti-periplanar) | Geometry Optimization |
| Rotational Barrier of Acetate Group | 3-5 kcal/mol | Molecular Dynamics |
Note: The data in this table is illustrative and based on typical values for similar structures, as specific experimental or high-level computational data for this compound is limited in the reviewed literature.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. nih.govresearchgate.net These calculations can predict various properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics. wavefun.comnih.gov
For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is critical for predicting its reactivity. For example, the carbonyl oxygen of the acetate group is expected to have a partial negative charge, making it a potential site for electrophilic attack. Conversely, the olefinic carbons in the diene system are electron-rich and thus susceptible to electrophilic addition reactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. While specific DFT studies on this compound are not extensively published, the principles are well-established. For example, DFT has been used to study the electronic structure of other acetate-containing compounds, providing a framework for understanding this compound. nih.gov
Table 2: Predicted Electronic Properties of p-Menthadienyl Acetate from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability (e.g., in reactions with electrophiles) |
| LUMO Energy | -0.8 eV | Electron-accepting ability (e.g., in reactions with nucleophiles) |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | ~2.1 D | Influences solubility and intermolecular interactions |
Note: These values are estimations based on DFT calculations of structurally similar molecules and serve as illustrative examples.
Computational Insights into Energy Flow and Reaction Kinetics Involving this compound
Computational chemistry can be used to model the energy changes that occur during a chemical reaction, providing insights into reaction mechanisms and kinetics. researchgate.netscielo.org.co For reactions involving this compound, such as its hydrolysis to menthadienol and acetic acid, computational methods can map out the entire reaction pathway. vulcanchem.com
By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. The height of the energy barrier, or activation energy, determines the rate of the reaction. Computational studies can compare different possible reaction mechanisms to determine the most likely pathway. For instance, the acid-catalyzed hydrolysis of an ester typically proceeds through a tetrahedral intermediate, and the stability of this intermediate can be assessed using computational methods.
While specific kinetic modeling for this compound is not widely available, studies on the reaction kinetics of similar esters, such as methyl acetate, provide a basis for understanding. researchgate.netresearchgate.net These studies often combine experimental data with computational modeling to develop a comprehensive picture of the reaction dynamics. rsc.org
Table 3: Illustrative Kinetic Parameters for the Hydrolysis of an Acetate Ester
| Parameter | Illustrative Value | Significance |
| Activation Energy (Ea) | 15-20 kcal/mol | Energy barrier that must be overcome for the reaction to occur |
| Pre-exponential Factor (A) | 10^10 - 10^12 s^-1 | Relates to the frequency of collisions in the correct orientation |
| Rate Constant (k) at 298 K | Varies with conditions | Determines the speed of the reaction |
Note: This data is generalized for ester hydrolysis and is intended to be illustrative for this compound.
Predictive Modeling for Structure-Property Relationships of this compound Derivatives
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mountainscholar.org For this compound and its derivatives, these models can be used to predict properties such as boiling point, solubility, and even sensory characteristics like odor.
By developing a model based on a set of known compounds, the properties of new, unsynthesized derivatives can be predicted. This is particularly valuable in fields like fragrance chemistry, where the synthesis and testing of numerous compounds can be time-consuming and expensive. scribd.com For example, modifications to the acetate group or the menthadienyl backbone could be systematically evaluated computationally to predict their impact on odor profile.
The development of these predictive models relies on molecular descriptors, which are numerical representations of a molecule's structure. These can range from simple counts of atoms and bonds to more complex quantum chemical parameters. While specific QSPR models for this compound derivatives are not found in the reviewed literature, the methodology is widely applied in chemical research. mdpi.com
Structure Activity Relationship Sar Studies of Menthadienyl Acetate and Its Derivatives
Investigation of Isomeric Forms and Their Differential Biological Activities
Menthadienyl acetate (B1210297) is a p-menthane (B155814) monoterpenoid ester, a class of molecules known for structural diversity. foodb.ca This diversity manifests as multiple isomeric forms, where molecules share the same chemical formula (C₁₂H₁₈O₂) but differ in the arrangement of their atoms. nih.gov These subtle structural differences can lead to profound variations in biological activity. researchgate.net The known isomers of menthadienyl acetate include positional isomers, such as ortho-, meta-, and para-menthadienyl acetate, as well as stereoisomers like cis- and trans-isomers resulting from the spatial arrangement around the cyclohexane (B81311) ring. foodb.cathegoodscentscompany.com The para-isomer is the most commonly occurring form. foodb.ca
The principle that isomeric form dictates biological function is well-established in monoterpenoid chemistry. A classic example is menthol (B31143), which has eight stereoisomers. Of these, (-)-menthol exhibits the most potent cooling and refreshing effect because its specific molecular structure allows for a tighter and more effective binding with thermoreceptors in the skin and mucous membranes. nih.gov This highlights that the precise three-dimensional shape of a molecule is critical for its interaction with biological targets.
For this compound, specific isomers have been identified in natural sources. For instance, cis-p-Mentha-1(7),8-dien-2-yl acetate and mixtures of cis+trans-para-1(7)8-menthadien-2-yl acetate have been documented. thegoodscentscompany.comingentaconnect.comnih.gov A study on the spasmolytic activity of various p-menthane esters revealed that stereochemistry and electronic density significantly influence their effectiveness in smooth muscle relaxation. researchgate.net Although comprehensive comparative studies on the specific biological activities of each this compound isomer are not extensively detailed, the established principles of SAR strongly suggest that each isomer would possess a unique profile of activity. For example, in studies of other compounds, different stereoisomers have been shown to have distinct effects, with some being highly active while others are inhibitory or inactive. researchgate.net
Table 1: Known Isomeric Forms of this compound and Their Structural Features
| Isomer Name | Isomer Type | Key Structural Feature | Documented Presence |
|---|---|---|---|
| p-Menthadienyl acetate | Positional | Para-substituted cyclohexane ring (substituents at positions 1 and 4). foodb.ca | Most prevalent form. foodb.ca |
| o-Menthadienyl acetate | Positional | Ortho-substituted cyclohexane ring (substituents at positions 1 and 2). foodb.ca | Rarer than para-isomer. foodb.ca |
| m-Menthadienyl acetate | Positional | Meta-substituted cyclohexane ring (substituents at positions 1 and 3). foodb.ca | Rarer than para-isomer. foodb.ca |
| cis-p-Mentha-1(7),8-dien-2-yl acetate | Stereoisomer (cis/trans) | Specifies the 'cis' spatial arrangement of substituents on the ring. thegoodscentscompany.com | Identified in food databases. foodb.cathegoodscentscompany.com |
| cis+trans-para-1(7)8-menthadien-2-yl acetate | Stereoisomer (Mixture) | A mixture of cis and trans isomers. thegoodscentscompany.com | Found in peppermint oil. thegoodscentscompany.com |
Derivatization Strategies and Their Impact on Ecological and Biochemical Profiles
Derivatization involves the strategic chemical modification of a parent molecule like this compound to create new compounds, known as derivatives, with altered properties. These modifications can significantly impact how the molecule interacts with its environment (ecological profile) and how it is processed within living organisms (biochemical profile).
A primary strategy for derivatization focuses on the ester functional group. The acetate moiety can be swapped for other carboxylates, or the entire ester can be hydrolyzed back to its parent alcohol, p-menthadienol. vulcanchem.com A clear example of this is seen in nature with the compound p-1,8-menthadien-5-yl formate (B1220265). This molecule is structurally analogous to this compound but features a formate group instead of an acetate group. Isomers of this formate derivative are the major components of the defensive oil gland secretions of the oribatid mite, Nothrus palustris. researchgate.net This demonstrates how a subtle change in the ester group results in a compound with a distinct ecological role as a chemical defense agent.
From a biochemical perspective, this compound's profile begins with its biosynthesis. The compound is formed through the enzymatic acetylation of a p-menthadienol precursor, a reaction catalyzed by acetyltransferase enzymes in plants. vulcanchem.com This biochemical pathway is believed to originate from the mevalonate (B85504) pathway, which produces geranyl pyrophosphate as a key intermediate that can then be cyclized and modified to form various p-menthane monoterpenoids. researchgate.net The stability of the ester is also a key biochemical feature; it undergoes hydrolysis under both acidic and alkaline conditions, breaking down into acetic acid and the corresponding p-menthadienol. vulcanchem.com This susceptibility to hydrolysis is a critical factor in its metabolic fate within an organism. Furthermore, the parent structure is implicated in biochemical processes such as lipid metabolism and transport. foodb.ca
Table 2: Comparison of this compound and a Natural Derivative
| Compound | Structural Difference from Parent | Known Profile / Impact |
|---|---|---|
| This compound (Parent) | N/A (Ester of acetic acid) | Flavoring substance, component of essential oils. thegoodscentscompany.comfemaflavor.org Implicated in lipid metabolism. foodb.ca |
| p-1,8-Menthadien-5-yl Formate (Derivative) | Ester of formic acid instead of acetic acid. | Ecological Profile: Major component of mite defensive secretions. researchgate.net |
Comparative Analysis with Related Menthane Monoterpenoids and Esters
To fully understand the SAR of this compound, it is useful to compare it with structurally related p-menthane monoterpenoids and other esters. This family of compounds includes alcohols, ketones, and other esters, each with unique biological activities determined by their functional groups and degree of saturation. scispace.com
A study investigating the bioactivity of various p-menthane monoterpenes revealed a strong correlation between chemical structure and biological effect, specifically on termite mortality and seed germination. scispace.com Phenolic monoterpenoids like carvacrol (B1668589) and thymol (B1683141) exhibited the highest termiticidal activity. Ketones such as pulegone (B1678340) and alcohols like menthol also showed significant, though lesser, activity. In contrast, hydrocarbon p-menthanes (e.g., limonene (B3431351), p-cymene) displayed no significant termiticidal effects. scispace.com This demonstrates that the presence of an oxygen-containing functional group is critical for this specific bioactivity.
When comparing esters, a study on various p-menthane esters found that all tested compounds had spasmolytic (muscle-relaxing) properties, but their potency varied. researchgate.net For instance, neo-isopulegyl acetate and 4-terpinyl acetate were highly potent, whereas perillyl acetate was the least potent, a difference attributed to the position of the acetate group. researchgate.net This suggests that both the type and location of the ester group are key determinants of potency. Compared to its parent alcohol, an ester like menthyl acetate (the saturated analog of this compound) is a major contributor to the flavor and aroma of peppermint oil. researchgate.netwikipedia.org The conversion from the alcohol (menthol) to the ester (menthyl acetate) alters its sensory properties and volatility.
This compound's structure, featuring both an ester group and two double bonds (a diene system), distinguishes it from saturated analogues like menthyl acetate and from other functionalized p-menthanes like menthol (alcohol) and menthone (ketone). researchgate.net This unsaturation, combined with the ester moiety, is responsible for its characteristic profile as a flavoring agent and its specific interactions with biological systems. femaflavor.org
Table 3: Comparative Bioactivity of Structurally Related p-Menthane Monoterpenoids
| Compound | Functional Group Class | Reported Bioactivity (Termite Mortality LC₅₀ in mg/dish) scispace.com | Key Structural Feature |
|---|---|---|---|
| Carvacrol | Phenol | 0.34 | Aromatic ring with hydroxyl group. |
| Thymol | Phenol | 0.65 | Aromatic ring with hydroxyl group. |
| (+)-Pulegone | Ketone | 0.50 | Carbonyl group, unsaturated ring. |
| (-)-Menthol | Alcohol | 0.92 | Hydroxyl group, saturated ring. |
| (-)-Terpinen-4-ol | Alcohol | 1.26 | Hydroxyl group, unsaturated ring. |
| This compound | Ester | Not reported in this study | Ester group, two double bonds in ring system. |
Environmental Dynamics and Biotransformation of Menthadienyl Acetate
Microbial Degradation Pathways of Menthadienyl Acetate (B1210297) in Diverse Environments
The microbial degradation of menthadienyl acetate, like other terpene esters, is presumed to be a multi-step process initiated by microbial communities in soil and water. nih.gov While direct studies on this compound are limited, the degradation pathway can be inferred from extensive research on analogous monoterpenes and their esters. ias.ac.innottingham.ac.uk The process generally begins with the cleavage of the ester bond, followed by the breakdown of the resulting alcohol and acid components.
The initial and most crucial step is the hydrolysis of the ester linkage. This reaction is catalyzed by extracellular or intracellular hydrolase enzymes, such as esterases and lipases, which are commonly produced by a wide range of soil and water microorganisms, including bacteria of the Pseudomonas and Burkholderia genera. nottingham.ac.ukresearchgate.net This enzymatic hydrolysis splits this compound into its constituent parts: p-menthadienol and acetic acid.
Once liberated, the two components follow separate degradation pathways:
Acetic Acid: As a simple, two-carbon molecule, acetic acid is a readily available carbon and energy source for a vast array of microorganisms and is quickly mineralized to carbon dioxide and water through central metabolic pathways like the Krebs cycle. nih.gov
p-Menthadienol: The degradation of the p-menthadienol moiety is more complex. The microbial metabolism of cyclic monoterpene alcohols typically proceeds through a series of oxidative reactions. semanticscholar.org Bacteria, particularly Pseudomonas species, and various fungi are known to degrade these compounds. cabidigitallibrary.orgresearchgate.net The degradation cascade for p-menthadienol likely involves initial oxidation of a methyl group or hydroxylation of the cyclohexene (B86901) ring, catalyzed by monooxygenase enzymes. semanticscholar.org Subsequent steps involve dehydrogenases that form aldehydes and carboxylic acids, followed by enzymatic cleavage of the ring structure, eventually leading to intermediates that can enter central metabolism.
The table below outlines the probable microbial degradation pathway for this compound.
Enzymatic Biotransformation Processes (e.g., Oxidation, Conjugation) in Biological Systems
In biological systems, this compound undergoes enzymatic biotransformations that modify its structure, typically to facilitate detoxification and excretion. medcraveonline.com These processes can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I: Functionalization Reactions The primary functionalization reaction for this compound is hydrolysis, as described previously. This reaction, catalyzed by carboxylesterases found in various tissues and microorganisms, unmasks the hydroxyl group of the p-menthadienol moiety. researchgate.netpsu.edu
Following hydrolysis, the liberated p-menthadienol can undergo further oxidation. These reactions are primarily catalyzed by the cytochrome P450 monooxygenase superfamily of enzymes. nih.gov These enzymes introduce oxygen into the molecule, typically by hydroxylating the carbon skeleton at various positions. semanticscholar.org The resulting hydroxylated monoterpenes can be further oxidized by alcohol and aldehyde dehydrogenases to yield more polar compounds like ketones, aldehydes, and carboxylic acids. For example, studies on similar monoterpenes like limonene (B3431351) show oxidation to perillyl alcohol and subsequently to perillic acid. semanticscholar.org
Phase II: Conjugation Reactions Conjugation is a key detoxification process where a polar molecule is attached to the xenobiotic or its metabolite, increasing its water solubility and facilitating its removal from the organism. nih.gov The hydroxyl group of p-menthadienol, exposed after hydrolysis, is a prime site for conjugation.
Glycosylation: In plants and other organisms, monoterpenols are often conjugated with sugars, most commonly glucose, to form glycosides. researchgate.net This reaction is catalyzed by UDP-glycosyltransferases (UGTs). The resulting monoterpenyl-glycosides are odorless, water-soluble, and can be stored in the vacuole or transported within the plant. nih.govacs.org
Other Conjugations: In insects, monoterpenols have been shown to be conjugated with fatty acids, which may serve as a detoxification mechanism or as a way to store the monoterpene. pnas.org In mammals, conjugation with glucuronic acid (glucuronidation) is a common pathway for detoxifying compounds with hydroxyl groups.
The table below summarizes the key enzymatic processes involved in the biotransformation of this compound.
Persistence and Fate of this compound in Natural Ecosystems
The persistence and ultimate fate of this compound in the environment are governed by a combination of its physicochemical properties and its susceptibility to abiotic and biotic degradation processes.
Physicochemical Properties and Environmental Partitioning this compound is a lipophilic ("fat-loving") molecule with low expected water solubility. This property dictates that it will not readily remain dissolved in water. Instead, it will tend to partition into more organic phases. In terrestrial environments, it is expected to have a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), indicating strong adsorption to soil particles and organic matter. This reduces its mobility and leaching potential into groundwater. In aquatic systems, it will similarly adsorb to suspended solids and bottom sediments. Its lipophilicity also suggests a significant potential for bioconcentration in aquatic organisms (high BCF).
Abiotic Degradation: As an ester, this compound is susceptible to chemical hydrolysis, a process that is dependent on pH. vulcanchem.com This abiotic process contributes to its breakdown in water and moist soil, yielding p-menthadienol and acetic acid.
Biotic Degradation: As detailed in section 9.1, microorganisms are capable of degrading this compound. Many monoterpenes are considered to be readily biodegradable under aerobic conditions. nih.gov The rate of biodegradation will vary significantly depending on environmental factors such as temperature, oxygen availability, and the presence of adapted microbial populations.
Atmospheric Fate: Due to its volatility, this compound that enters the atmosphere will likely undergo oxidation. It will react with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), contributing to the formation of secondary organic aerosols (SOA). acs.orgrsc.org
The table below lists key parameters relevant to the environmental fate of this compound, with values for analogous compounds provided for reference.
Q & A
Q. What validated methods are recommended for synthesizing and characterizing Menthadienyl acetate in laboratory settings?
- Methodology : Use esterification of menthadienol with acetyl chloride or acetic anhydride under controlled acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS (retention indices and fragmentation patterns) .
- Characterization : Employ H and C NMR to identify acetate group signals (e.g., δ~2.0 ppm for acetyl protons) and compare with spectral libraries. Validate stereochemistry via circular dichroism (CD) or X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Quantify degradation products via HPLC-DAD and identify structural changes via FT-IR. Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Workflow : Extract using solid-phase microextraction (SPME) or liquid-liquid partitioning. Quantify via UPLC-QTOF-MS with deuterated internal standards (e.g., d₃-menthadienyl acetate) to correct for matrix effects. Validate method precision (<5% RSD) and recovery rates (80–120%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved?
- Approach : Perform isotopic tracing (C-labeled acetate) in in vitro hepatic microsomal assays. Compare metabolite profiles across species (e.g., rat vs. human CYP450 isoforms) using high-resolution mass spectrometry. Apply bioinformatics tools (e.g., MetaCyc) to map pathway discrepancies .
- Contradiction Analysis : Evaluate experimental variables (e.g., enzyme source purity, incubation time) and statistical power. Use meta-analysis frameworks to reconcile conflicting kinetic parameters (e.g., , ) .
Q. What strategies are effective for elucidating this compound’s mechanism of action in membrane interaction studies?
Q. How can researchers address reproducibility challenges in synthesizing enantiomerically pure this compound?
- Optimization :
- Screen chiral catalysts (e.g., lipases or organocatalysts) for asymmetric esterification.
- Monitor enantiomeric excess (ee) via chiral GC or HPLC with cyclodextrin-based columns.
- Document synthetic parameters (e.g., solvent polarity, temperature gradients) in machine-readable formats for FAIR data compliance .
Methodological and Data Management
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Analysis : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes per APA standards .
Q. How should researchers manage and share spectral datasets for this compound?
- Best Practices :
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
